![molecular formula C11H21BrMgO2 B14294461 Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- CAS No. 117021-10-0](/img/structure/B14294461.png)
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- is a chemical compound with the molecular formula C11H21BrMgO2. This compound is known for its unique structure, which includes a magnesium atom bonded to a bromine atom and a hexyl chain with a tetrahydropyran-2-yloxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- typically involves the reaction of 6-bromohexanol with tetrahydropyran in the presence of an acid catalyst to form the tetrahydropyran-2-yloxy derivative. This intermediate is then reacted with magnesium in an ether solvent to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the magnesium atom.
Addition Reactions: The hexyl chain can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Addition Reactions: Electrophiles such as halogens or acids are used in the presence of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexyl derivatives, while oxidation reactions can produce hexyl ketones or alcohols.
Scientific Research Applications
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. The tetrahydropyran-2-yloxy group provides steric hindrance and electronic effects that influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Magnesium, chloro[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-: Similar structure but with a chlorine atom instead of bromine.
Magnesium, iodo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]- is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound particularly useful in organic synthesis.
Properties
CAS No. |
117021-10-0 |
|---|---|
Molecular Formula |
C11H21BrMgO2 |
Molecular Weight |
289.49 g/mol |
IUPAC Name |
magnesium;2-hexoxyoxane;bromide |
InChI |
InChI=1S/C11H21O2.BrH.Mg/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;;/h11H,1-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
DAWFTEOKFQRKHE-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCCOC1CCCCO1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)


![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
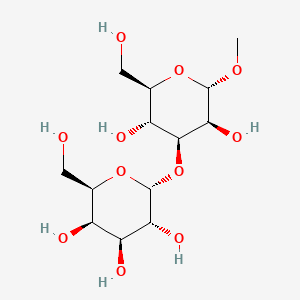
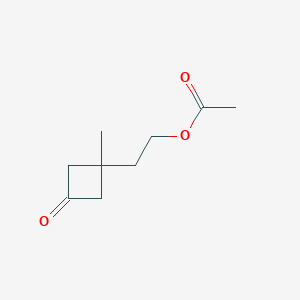

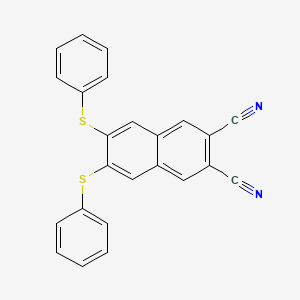
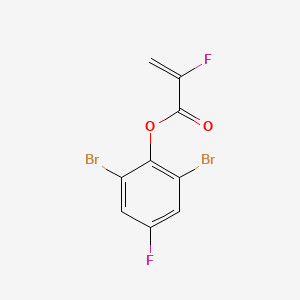
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
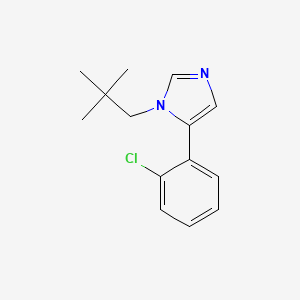
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
